

Amuvatinib MET inhibition potency versus other MET inhibitors

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Compound Focus: Amuvatinib

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Amuvatinib and MET Inhibitors at a Glance

The table below summarizes the key characteristics of **Amuvatinib** and other MET inhibitors mentioned in the search results.

Inhibitor Name	Primary Target(s)	Classification / Binding Mode	Key Characteristics & Clinical Context
Amuvatinib	MET, c-KIT, PDGFR α , RET, FLT3 [1] [2]	Type III (non-ATP competitive allosteric inhibitor) [3]	Multi-targeted kinase inhibitor; studied in myeloma, SCLC, and other solid tumors [1] [2].
Crizotinib	MET, ALK, ROS1 [3]	Type Ia MET inhibitor [3]	A first-generation ALK/ROS1 inhibitor that also targets MET.
Capmatinib, Tepotinib, Savolitinib, Vebreltinib, Glumetinib	MET [3]	Type Ib MET inhibitor [3]	Designed to be more selective for MET; several have demonstrated efficacy in treating central nervous system (CNS) metastases [3].

Inhibitor Name	Primary Target(s)	Classification / Binding Mode	Key Characteristics & Clinical Context
Cabozantinib, Merestinib, Glesatinib	MET, VEGFR2, AXL, and others [3] [4]	Type II MET inhibitor [3]	Multi-targeted inhibitors, primarily targeting MET and VEGFR pathways [4].
Tivantinib	MET [5] [3]	Type III (non-ATP competitive allosteric inhibitor) [3]	Binds to an allosteric site distinct from the ATP-binding pocket [3].

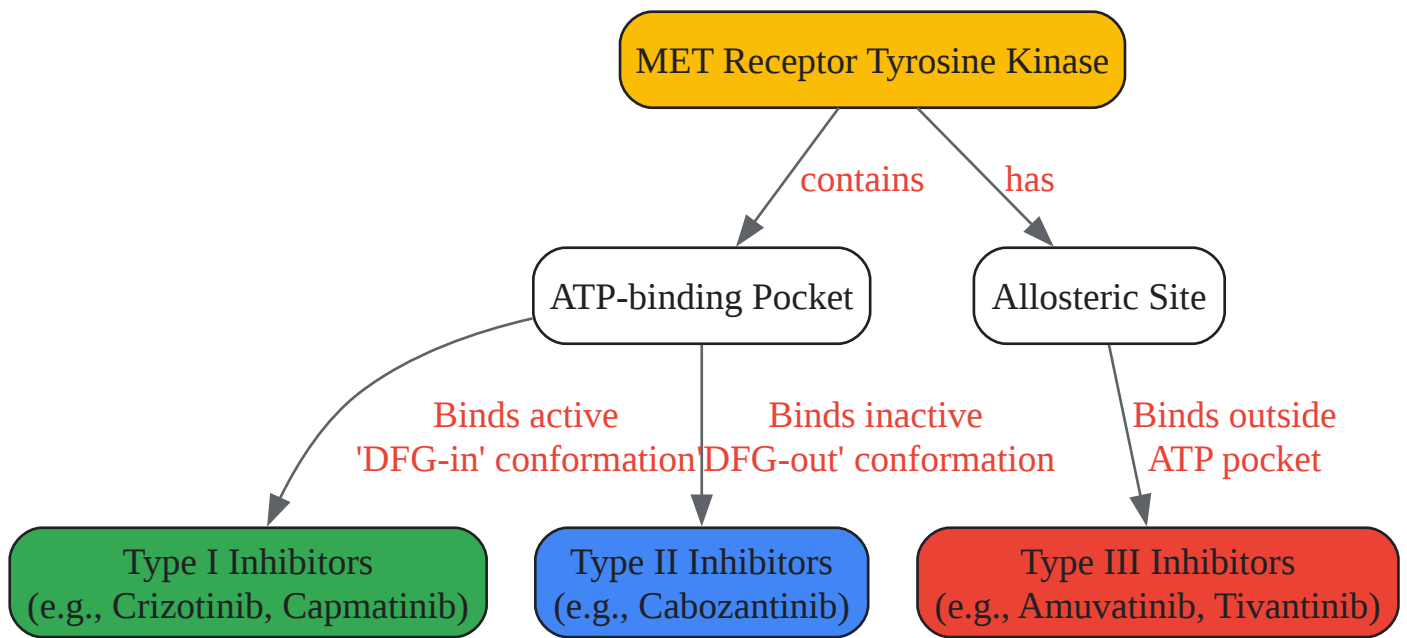
Experimental Evidence for Amuvatinib

The primary data for **Amuvatinib**'s MET inhibition comes from a preclinical study in multiple myeloma. The key experimental findings and methodologies are outlined below.

- **Experimental Model:** The study used the **U266 multiple myeloma cell line** (which has high HGF expression) and **primary CD138+ plasma cells** isolated from myeloma patients [1].
- **Treatment Protocol:** Cells were treated with **Amuvatinib** at various concentrations (5, 10, 25 μ M) and over different time periods (24, 48, 72 hours) [1].
- **Key Outcomes:**
 - **Cytotoxicity:** **Amuvatinib** induced time-dependent cell death in U266 cells: **28% at 24h, 40% at 48h, and 55% at 72h** with a 25 μ M dose [1].
 - **Pathway Inhibition:** Treatment with **Amuvatinib** (5-25 μ M) inhibited HGF-dependent phosphorylation of MET and its downstream signaling proteins **AKT, ERK, and GSK-3 β** [1].
 - **Primary Cell Response:** In primary patient cells, **Amuvatinib** (25 μ M for 24h) increased cell death in 6 out of 8 samples compared to controls [1].

MET Inhibitor Binding Mechanisms

The different types of MET inhibitors work through distinct mechanisms, as illustrated below.



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Interpretation and Next Steps for Research

The available data shows that **Amuvatinib** is a multi-targeted agent with confirmed MET inhibitory activity in preclinical models, but its direct potency relative to other MET inhibitors remains unclear from these sources.

For a comprehensive comparison, you may need to consult additional resources:

- **Specialized Scientific Databases:** Search **PubMed** and **Google Scholar** for publications that directly compare multiple MET inhibitors in the same assay system.
- **Patents and Chemical Probes:** Look into the primary patent literature for **Amuvatinib** and other MET inhibitors, which often contain detailed biochemical profiling data.
- **Clinical Trial Registries:** Check sites like **ClinicalTrials.gov** to see the current status and reported outcomes of trials involving these inhibitors.

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